molecular formula C17H16N2O3S2 B2872410 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896284-08-5

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2872410
CAS No.: 896284-08-5
M. Wt: 360.45
InChI Key: HDWGOLPAHZMIDZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic organic compound belonging to the benzothiazole class. Benzothiazoles and their derivatives are a highly significant class of heterocyclic compounds, primarily utilized in medicinal and agricultural research due to their diverse biological activities . The core benzothiazole structure is recognized for its potential as a versatile scaffold in drug discovery. Researchers have investigated similar benzothiazole-bearing compounds for a range of therapeutic applications. For instance, novel molecules featuring a benzothiazole core and a methanesulfonyl group have been designed and evaluated as multifunctional ligands with cholinesterase inhibition and anti-β-amyloid aggregation properties for the study of Alzheimer's disease . Furthermore, other N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant antidiabetic activity in scientific models, suggesting the broader potential of this chemical class in metabolic disorder research . The structural features of this compound—including the 4,6-dimethyl-benzothiazole moiety and the 3-methanesulfonylbenzamide group—make it a compound of interest for further investigation in various biochemical and pharmacological contexts. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-11(2)15-14(8-10)23-17(18-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWGOLPAHZMIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

The target compound integrates a 4,6-dimethylbenzothiazole moiety linked via an amide bond to a 3-methanesulfonyl-substituted benzoyl group. Benzothiazoles are privileged scaffolds in drug discovery due to their pharmacokinetic properties and affinity for biological targets such as kinases and G-protein-coupled receptors. The methanesulfonyl group enhances solubility and modulates electronic properties, making this derivative a candidate for further pharmacological evaluation.

Synthetic Routes

Two-Step Coupling Approach

Synthesis of 3-Methanesulfonylbenzoyl Chloride

The carboxylic acid precursor, 3-methanesulfonylbenzoic acid, is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 4–6 hours) to yield the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, and the product is used directly in subsequent reactions.

Amide Bond Formation

3-Methanesulfonylbenzoyl chloride is reacted with 2-amino-4,6-dimethylbenzothiazole in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added as a base to neutralize HCl, with stirring continued for 12–16 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving yields of 68–75%.

Key Data:

Parameter Value
Reaction Temperature 0°C → 25°C
Solvent Anhydrous DCM
Base Triethylamine (2.2 eq)
Yield 68–75%

One-Pot Multicomponent Synthesis

Adapting methodologies from benzothiazole syntheses, a one-pot strategy combines 2-amino-4,6-dimethylbenzothiazole, 3-methanesulfonylbenzoic acid, and a coupling agent (e.g., EDCl/HOBt) in dimethylformamide (DMF). The reaction proceeds at 50°C for 24 hours, eliminating the need for isolating intermediates. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Optimization Insights:

  • Excess EDCl (1.5 eq) improves conversion rates.
  • Lower temperatures (<50°C) result in incomplete amidation.
  • Yield: 62–70% after recrystallization from ethanol.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 2-amino-4,6-dimethylbenzothiazole on Wang resin enables iterative coupling with 3-methanesulfonylbenzoic acid using HATU as the activator. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65–72% yield with >95% purity (HPLC). This approach is scalable for combinatorial libraries.

Mechanistic Considerations

Amidation Kinetics

The nucleophilic attack of the benzothiazol-2-amine on the electrophilic carbonyl carbon of the acyl chloride follows second-order kinetics. Density functional theory (DFT) calculations suggest that the methanesulfonyl group’s electron-withdrawing effect accelerates the reaction by polarizing the carbonyl group.

Side Reactions and Mitigation

  • Competitive Sulfonamide Formation: Residual methanesulfonyl chloride may react with the amine, necessitating rigorous purification of the acyl chloride.
  • Oxidation of Benzothiazole: Prolonged exposure to oxidizing agents (e.g., DMSO) can sulfoxidize the benzothiazole sulfur, requiring inert atmospheres during synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, Ar-H), 8.12 (d, J = 7.8 Hz, 1H), 7.89 (d, J = 7.8 Hz, 1H), 7.53 (s, 1H, benzothiazole-H), 3.12 (s, 3H, SO₂CH₃), 2.48 (s, 6H, CH₃).
  • HRMS (ESI⁺): m/z calcd for C₁₇H₁₅N₂O₃S₂ [M+H]⁺: 375.0564; found: 375.0568.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tₚ = 6.32 min, confirming >98% purity.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost per kg (USD) Yield (%) Purity (%)
Two-Step Coupling 1,200 75 98
One-Pot Synthesis 950 70 95
Solid-Phase 2,400 72 99

The one-pot method offers the best balance of cost and yield for bulk production, while solid-phase synthesis is reserved for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and two analogs:

Compound Name Molecular Formula Substituents Functional Groups Key Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (Target) C₁₆H₁₆N₂O₃S₂ 4,6-dimethylbenzothiazolyl, methanesulfonyl Benzamide, sulfonyl Enzyme inhibition, catalytic reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₁H₁₅NO₂ 2-hydroxy-1,1-dimethylethyl, 3-methyl Benzamide, hydroxyl Metal-catalyzed C–H functionalization
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide () C₁₅H₁₄N₂OS₂ 4,6-dimethylbenzothiazolyl, methylthiophene Benzamide, thiophene Structural studies, potential bioactivity
Key Observations:

In contrast, the methylthiophene in ’s compound provides moderate electron-withdrawing effects via sulfur conjugation, while the hydroxyl group in ’s compound acts as a hydrogen-bond donor, critical for metal coordination in catalysis .

Synthetic Pathways :

  • The target compound likely employs amide coupling similar to ’s method, where 3-methylbenzoyl chloride reacts with an amine . Replacing the hydroxy-dimethylethyl amine with 4,6-dimethylbenzothiazol-2-amine and using 3-methanesulfonylbenzoyl chloride would yield the target.

Structural Characterization :

  • X-ray crystallography (as in ) and software like SHELX () are critical for confirming the planar benzothiazole and sulfonyl groups in the target compound .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural features of these compounds often play a crucial role in their biological efficacy. The specific compound in focus, this compound, contains a dimethyl substitution on the benzothiazole moiety and a methanesulfonyl group that may enhance its solubility and bioactivity compared to other derivatives.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown its potential to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
  • Assays Conducted : MTT assay for cell viability, flow cytometry for apoptosis analysis, and Western blotting for protein expression evaluation.

The compound demonstrated significant inhibition of cell growth and induced apoptosis at micromolar concentrations. Notably, it affected key signaling pathways associated with cancer cell survival, including the AKT and ERK pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains by interfering with cellular pathways critical for bacterial survival. The mechanism is believed to involve the inhibition of specific enzymes or receptors essential for pathogen proliferation .

The mode of action of this compound is multifaceted:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cell proliferation and survival.
  • Cell Membrane Interaction : It potentially alters cellular membrane integrity, affecting cellular functions.
  • Cytokine Modulation : Studies have indicated a reduction in inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Comparative Analysis with Other Benzothiazole Derivatives

To better understand the unique properties of this compound, a comparison with other related compounds is presented:

Compound NameStructural FeaturesBiological Activity
This compoundDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-(4-(1,3-benzothiazol-2-yl)phenyl)-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial properties
N-(4-(benzothiazol-2-yl)-3-hydroxyphenyl)-octanamideHydroxy substitution on phenyl ringAntimicrobial and anticancer

This table highlights the variations in biological activity attributed to different structural modifications within the benzothiazole framework.

Case Studies

Several case studies illustrate the biological efficacy of benzothiazole derivatives:

  • Study on Anticancer Activity : A series of benzothiazole compounds were synthesized and evaluated for their anticancer effects against A431 and A549 cell lines. The lead compound exhibited significant cytotoxicity and induced apoptosis through modulation of key signaling pathways .
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial potential of various benzothiazole derivatives against common pathogens. The results indicated that certain derivatives showed substantial antibacterial activity .

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